molecular formula C5H8N4O2 B13884263 (R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid

(R)-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid

Cat. No.: B13884263
M. Wt: 156.14 g/mol
InChI Key: CAPORZWUTKSILW-GSVOUGTGSA-N
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Description

®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a compound that belongs to the class of amino acids It features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid can be achieved through multiple pathways. One common method involves the use of succinic anhydride and aminoguanidine hydrochloride as starting materials. The reaction proceeds through the formation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product . This method is efficient for aliphatic amines but may require alternative pathways for aromatic amines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can enhance the reaction rate and selectivity, making the process more efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. For example, it may inhibit specific enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-2-Amino-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a triazole ring. This combination provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H8N4O2

Molecular Weight

156.14 g/mol

IUPAC Name

(2R)-2-amino-3-(1H-1,2,4-triazol-5-yl)propanoic acid

InChI

InChI=1S/C5H8N4O2/c6-3(5(10)11)1-4-7-2-8-9-4/h2-3H,1,6H2,(H,10,11)(H,7,8,9)/t3-/m1/s1

InChI Key

CAPORZWUTKSILW-GSVOUGTGSA-N

Isomeric SMILES

C1=NNC(=N1)C[C@H](C(=O)O)N

Canonical SMILES

C1=NNC(=N1)CC(C(=O)O)N

Origin of Product

United States

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